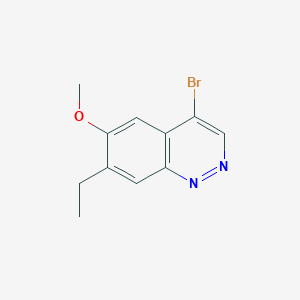
4-Bromo-7-ethyl-6-methoxycinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-ethyl-6-methoxycinnoline is a chemical compound with the molecular formula C11H11BrN2O. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 7th position, and a methoxy group at the 6th position on the cinnoline ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-ethyl-6-methoxycinnoline typically involves the bromination of 7-ethyl-6-methoxycinnoline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction mixture is usually heated to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-ethyl-6-methoxycinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups such as amino, hydroxyl, or alkyl groups using appropriate reagents.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amino group would yield 4-amino-7-ethyl-6-methoxycinnoline, while oxidation of the ethyl group could produce 4-bromo-7-carboxy-6-methoxycinnoline .
Scientific Research Applications
4-Bromo-7-ethyl-6-methoxycinnoline is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-7-ethyl-6-methoxycinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use. The exact pathways involved vary based on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-ethylcinnoline: Lacks the methoxy group, which affects its reactivity and applications.
7-Ethyl-6-methoxycinnoline: Lacks the bromine atom, resulting in different chemical properties and reactivity.
4-Bromo-6-methoxycinnoline: Lacks the ethyl group, which influences its physical and chemical properties
Uniqueness
4-Bromo-7-ethyl-6-methoxycinnoline is unique due to the combination of the bromine atom, ethyl group, and methoxy group on the cinnoline ring. This specific arrangement imparts distinct chemical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
947691-64-7 |
|---|---|
Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-bromo-7-ethyl-6-methoxycinnoline |
InChI |
InChI=1S/C11H11BrN2O/c1-3-7-4-10-8(5-11(7)15-2)9(12)6-13-14-10/h4-6H,3H2,1-2H3 |
InChI Key |
PSOZLNVHUKOJKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)C(=CN=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
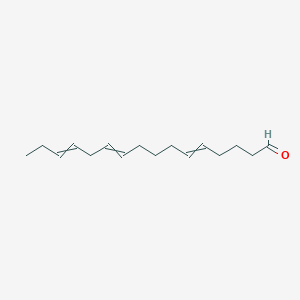
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)

![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
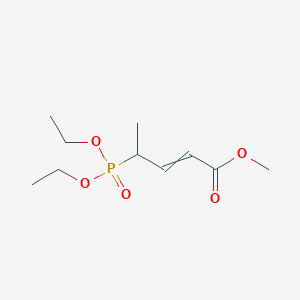
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
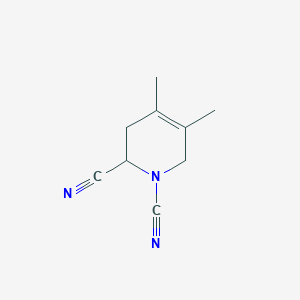
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
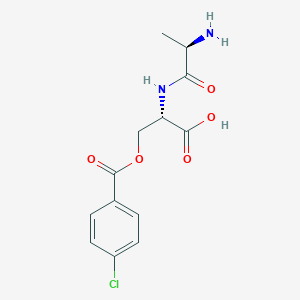
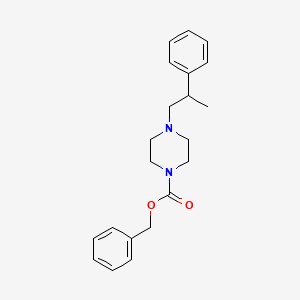
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
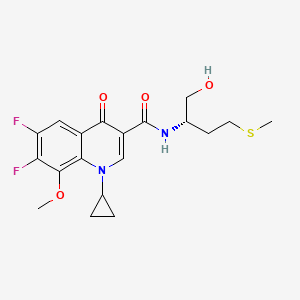
![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
